rel-tert-Butyl (3a'S,6a'S)-5'-benzyl-3'-oxohexahydro-2'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the spiro structure: This can be achieved through a cyclization reaction involving a piperidine derivative and a pyrrole derivative under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Benzylation: The benzyl group can be introduced using benzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique spiro structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological molecules, potentially leading to specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aR,6aR)-rel-3a-fluorohexahydropyrrolo[3,4-c]pyrrole-2 (1H)-carboxylate
- tert-Butyl (3aR,6aR)-rel-octahydropyrrolo[3,4-c]pyrrole-2 (1H)-carboxylate
Uniqueness
rel-tert-Butyl (3a’S,6a’S)-5’-benzyl-3’-oxohexahydro-2’H-spiro[piperidine-4,1’-pyrrolo[3,4-c]pyrrole]-1-carboxylate is unique due to its spiro structure and the presence of both benzyl and tert-butyl groups. These structural features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H31N3O3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
tert-butyl 5-benzyl-1-oxospiro[3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H31N3O3/c1-21(2,3)28-20(27)25-11-9-22(10-12-25)18-15-24(14-17(18)19(26)23-22)13-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3,(H,23,26) |
InChI Key |
UWETWKRMNKDEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3C(=O)N2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.